molecular formula C23H26N4O2S B2450212 N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216838-50-4

N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2450212
CAS No.: 1216838-50-4
M. Wt: 422.55
InChI Key: DZSYDRUJGNAHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic small molecule belonging to the class of 1,4,8-triazaspiro[4.5]decane derivatives, designed for advanced biochemical and pharmacological research. Compounds with this complex spirocyclic structure are of significant interest in medicinal chemistry for their potential as modulators of key biological pathways. Based on its structural similarity to documented analogs, this compound is investigated primarily for its potential anti-proliferative and kinase inhibitory activity, making it a candidate for oncology research and signal transduction studies . Its proposed mechanism of action involves interacting with ATP-binding sites of specific kinases, such as Cyclin-dependent kinase 9 (CDK9), thereby disrupting phosphorylation and inducing apoptosis in rapidly dividing cells . The molecular architecture incorporates a thioacetamide bridge and aromatic systems, which are critical for its binding affinity and specificity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool to explore cellular mechanisms and disease models.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-27-13-11-23(12-14-27)25-21(17-7-4-3-5-8-17)22(26-23)30-16-20(28)24-18-9-6-10-19(15-18)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSYDRUJGNAHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex compound with potential therapeutic applications. Its structure incorporates a triazaspiro scaffold, which has been associated with various biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including detailed research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 3 methoxyphenyl 2 8 methyl 3 phenyl 1 4 8 triazaspiro 4 5 deca 1 3 dien 2 yl thio acetamide\text{N 3 methoxyphenyl 2 8 methyl 3 phenyl 1 4 8 triazaspiro 4 5 deca 1 3 dien 2 yl thio acetamide}

Key Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃OS
Molecular Weight325.42 g/mol
CAS Number869373-72-8
LogP4.32

Antipsychotic Activity

Research indicates that compounds with similar triazaspiro structures exhibit antipsychotic properties. For instance, derivatives of triazaspiro[4.5]decane have shown efficacy in behavioral tests predictive of antipsychotic activity while minimizing neurological side effects. Studies have demonstrated that these compounds can inhibit high baseline medial forebrain bundle self-stimulation in animal models, suggesting their potential as antipsychotic agents .

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated extensively. For example, derivatives of triazaspiro compounds have exhibited significant activity against various Gram-positive and Gram-negative bacteria. In vitro studies using disk diffusion methods have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl moiety and the triazaspiro scaffold significantly influence biological activity. Substituents on the nitrogen atoms and phenyl groups can enhance or diminish the efficacy of these compounds in both antipsychotic and antimicrobial contexts .

Case Studies

  • Antipsychotic Efficacy : A study involving a series of triazaspiro compounds demonstrated that specific substitutions on the 1-phenyl moiety led to varying degrees of antipsychotic activity in rat models. The findings indicated a clear correlation between structural modifications and behavioral outcomes .
  • Antimicrobial Testing : In a comparative study of synthesized triazaspiro derivatives, several compounds were tested against common bacterial strains. The results showed that certain derivatives had an MIC (Minimum Inhibitory Concentration) lower than established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Scientific Research Applications

Pharmacological Targets

The primary target of this compound is the ORL-1 (opioid receptor-like 1) G-protein coupled receptor. Upon activation, it influences several biochemical pathways related to pain regulation, mood stabilization, and cognitive functions.

Potential Therapeutic Applications

  • Pain Management : Activation of the ORL-1 receptor may alleviate symptoms associated with neuropathic pain.
  • Anxiolytic Effects : The compound shows promise in treating anxiety disorders through modulation of neurotransmitter systems.
  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Research indicates that N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may also exhibit:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes or receptors.

Antitumor Activity

A study evaluated triazaspiro compounds for their ability to inhibit cancer cell proliferation in vitro. Results indicated significant cytotoxic effects against various cancer cell lines.

Antimicrobial Testing

Compounds with similar structures were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.

Mechanism Exploration

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with G-protein coupled receptors (GPCRs) and other molecular targets involved in signal transduction.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, spiro-ring carbons at δ 50-70 ppm) .
  • HPLC-MS : Determine purity (>95%) and molecular ion peaks (e.g., m/z ~500-600 range, depending on derivatives) .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs for absolute configuration confirmation .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹) .

Advanced: How can structural modifications enhance target selectivity, as seen in related triazaspiro compounds?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate binding affinity, as shown in mycobacterial Lpd inhibitors .
  • Co-crystallization Studies : Use Mtb Lpd co-crystal data (e.g., PDB IDs from ) to guide rational design of spiro-ring substituents for steric/complementary interactions .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize derivatives with optimal binding energies .

Advanced: How to address discrepancies in biological activity data across different assays?

Q. Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native proteins) and buffer conditions (pH, ionic strength).
  • Control Compounds : Include reference inhibitors (e.g., compound 5 in ) to validate assay reproducibility .
  • Off-Target Profiling : Use broad-panel kinase assays to rule out non-specific effects.
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-lab variability .

Advanced: What computational approaches predict solubility and metabolic stability?

Q. Methodological Answer :

  • DFT Calculations : Compute HOMO-LUMO gaps and molecular electrostatic potential (MESP) to assess reactivity and solubility .
  • ADMET Prediction : Use tools like SwissADME to estimate logP, topological polar surface area (TPSA), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol systems to predict partition coefficients .

Advanced: How to optimize crystallization conditions for X-ray studies of novel derivatives?

Q. Methodological Answer :

  • Screening Matrices : Use commercial kits (e.g., Hampton Research) to test >50 solvent combinations (e.g., dioxane/water, DMF/hexane).
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions to grow single crystals.
  • SHELX Refinement : Apply twin refinement and anisotropic displacement parameters for challenging datasets .

Advanced: What strategies mitigate synthetic challenges in spiro-ring functionalization?

Q. Methodological Answer :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., 30 min at 150°C vs. 48 h conventional) .
  • Flow Chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., diazo compounds) to improve safety/yield .

Advanced: How to validate target engagement in cellular models?

Q. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heat stress .
  • Silencing/Rescue Experiments : Knock down the target protein (siRNA) and assess compound efficacy restoration via overexpression.
  • Biochemical Profiling : Combine SPR (surface plasmon resonance) with cellular IC50 data to confirm target specificity .

Advanced: What are best practices for scaling up synthesis without compromising yield?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor key intermediates in real-time .
  • Solvent Optimization : Replace DMF with safer alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions.
  • Quality by Design (QbD) : Employ Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, stirring rate) .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Q. Methodological Answer :

  • Prodrug Approaches : Introduce ester or amide prodrug moieties to enhance oral bioavailability (e.g., HCl salt formation as in ) .
  • Lipophilicity Tuning : Balance logP values (target 2-3) via substituent modifications (e.g., fluorination or methoxy group addition) .
  • In Vivo PK Studies : Use rodent models to assess half-life, Cmax, and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.